Cas no 69182-49-6 (Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside)

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside 化学的及び物理的性質
名前と識別子
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- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-??-D-galactopyranoside
- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside
- Methyl 3,4-O-Isoprop
- Methyl 3,4-O-isopropyliden-2-O-methyl-6-O-trityl-α-D-galactopyranosid
- METHYL 3,4-O-ISOPROPYLIDENE-2-O-METHYL-6-O-TRITYL-A-D-GALACTOPYRANOSIDE
- 3,4-O-ISOPROPYLIDENE-1,2-DI-O-METHYL-6-O-TRITYL-A-D-GALACTOPYRANOSIDE
- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-Alpha-D-galactopyranoside
- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside
-
計算された属性
- せいみつぶんしりょう: 490.23600
- どういたいしつりょう: 490.236
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4A^2
じっけんとくせい
- 密度みつど: 1.205
- ふってん: 573.06°C at 760 mmHg
- フラッシュポイント: 220.314°C
- 屈折率: 1.593
- PSA: 55.38000
- LogP: 4.90150
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | MI09494-50 mg |
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside |
69182-49-6 | 50mg |
$97.50 | 2023-01-03 | ||
TRC | M314620-100mg |
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |
69182-49-6 | 100mg |
$98.00 | 2023-05-17 | ||
TRC | M314620-2.5g |
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |
69182-49-6 | 2.5g |
$1120.00 | 2023-05-17 | ||
Biosynth | MI09494-250 mg |
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside |
69182-49-6 | 250MG |
$275.00 | 2023-01-03 | ||
A2B Chem LLC | AH16978-250mg |
Methyl3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside |
69182-49-6 | 250mg |
$1125.00 | 2024-04-19 | ||
TRC | M314620-50mg |
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |
69182-49-6 | 50mg |
$81.00 | 2023-05-17 | ||
TRC | M314620-250mg |
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |
69182-49-6 | 250mg |
$144.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211850-250 mg |
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside, |
69182-49-6 | 250MG |
¥2,256.00 | 2023-07-10 | ||
Biosynth | MI09494-100 mg |
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside |
69182-49-6 | 100MG |
$171.00 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211850-250mg |
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside, |
69182-49-6 | 250mg |
¥2256.00 | 2023-09-05 |
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranosideに関する追加情報
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside: A Comprehensive Overview
The compound with CAS No 69182-49-6, commonly referred to as Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside, is a highly specialized sugar derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a methylated derivative of alpha-D-galactopyranoside, featuring a unique combination of protecting groups that make it a valuable tool in carbohydrate chemistry and drug delivery systems.
Methyl 3,4-O-isopropylidene groups are commonly used as protecting groups in glycosylation reactions, ensuring stability during synthesis. The presence of 2-O-methyl and 6-O-trityl substituents further enhances the compound's versatility, allowing for precise control over reactivity and selectivity in various chemical transformations. Recent studies have highlighted its potential as a precursor for the synthesis of complex glycoconjugates, which are critical in the development of vaccines and therapeutic agents.
One of the most notable advancements involving this compound is its role in the synthesis of anti-cancer glycoconjugates. Researchers have demonstrated that the trityl group can serve as a convenient handle for controlled deprotection, enabling the construction of biologically active molecules with high precision. Moreover, the methyl group at position 2 provides additional stability, making this compound an ideal building block for constructing multi-component systems.
Recent breakthroughs in enzymatic catalysis have also leveraged this compound's structural features. The alpha-D-galactopyranoside backbone has been shown to be compatible with various glycosyltransferases, opening new avenues for enzymatic synthesis of glycolipids and glycoproteins. This has significant implications for the production of bioactive molecules with tailored functionalities.
In terms of applications, Methyl 3,4-O-isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside has found utility in the development of drug delivery systems. Its ability to undergo controlled cleavage under specific conditions makes it an attractive candidate for designing stimuli-responsive carriers. For instance, studies have explored its use in constructing pH-sensitive nanoparticles that release therapeutic agents at targeted sites within the body.
The synthesis of this compound typically involves multi-step procedures that require meticulous control over reaction conditions. The introduction of the isopropylidene group is often achieved through acid-catalyzed cyclization, while the tritylation step involves coupling reactions under mild conditions to preserve stereochemistry. These methods highlight the importance of protecting group strategies in modern carbohydrate synthesis.
From a structural perspective, the compound's trityl group serves not only as a protective moiety but also as a site for further functionalization. This dual functionality has been exploited in various cross-coupling reactions, enabling the attachment of diverse payloads such as fluorophores or therapeutic agents. Such modifications enhance the compound's utility in diagnostic and therapeutic applications.
Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed key insights into its electronic structure and reactivity patterns, which are crucial for predicting its behavior in different chemical environments. These studies underscore the importance of theoretical approaches in complementing experimental work.
In conclusion, Methyl 3,4-O-isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside stands out as a versatile building block with wide-ranging applications in organic synthesis and biotechnology. Its unique combination of functional groups and structural features positions it as an essential tool for advancing research in carbohydrate chemistry and drug development.
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